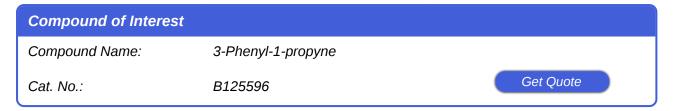


## Application Notes and Protocols: Cobalt-Catalyzed Functionalization of 3-Phenyl-1propyne

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cobalt-catalyzed functionalization of **3-phenyl-1-propyne**, a versatile building block in organic synthesis. The use of earth-abundant and cost-effective cobalt catalysts offers significant advantages in terms of sustainability and economics compared to precious metal catalysts.[1][2] This document details protocols for key transformations, including hydroarylation, cycloaddition, and C-H functionalization/annulation, providing researchers with the necessary information to apply these methodologies in their own synthetic endeavors, particularly in the context of drug discovery and development where the construction of complex molecular architectures is paramount.

## **Key Applications**

The cobalt-catalyzed functionalization of **3-phenyl-1-propyne** opens avenues to a diverse range of valuable organic molecules. These reactions are characterized by their potential for high atom economy and functional group tolerance. Key applications include:

• Hydroarylation: The addition of a C-H bond across the alkyne moiety to form substituted alkenes, which are important structural motifs in pharmaceuticals and materials.[1][3]



- Cycloaddition: The construction of carbo- and heterocyclic scaffolds through [2+2+2] or other cycloaddition reactions, providing rapid access to complex ring systems.
- C-H Functionalization and Annulation: The use of **3-phenyl-1-propyne** as a coupling partner in C-H activation/annulation cascades to build polycyclic and heterocyclic frameworks.

# Data Presentation: A Comparative Overview of Cobalt-Catalyzed Reactions

The following tables summarize quantitative data for representative cobalt-catalyzed functionalizations of internal alkynes, including substrates similar to **3-phenyl-1-propyne**. This data is compiled from various sources to provide a comparative perspective on the efficacy of different catalytic systems.

Table 1: Cobalt-Catalyzed Hydroarylation of Alkynes

Entry	Cobalt Catalyst	Ligand	Arene Partner	Alkyne Partner	Product Yield (%)	Referenc e
1	Co(OAc) <sub>2</sub> (10 mol%)	8- aminoquin oline	N- (quinolin-8- yl)benzami de	Diphenylac etylene	85	[4]
2	CoBr <sub>2</sub> (10 mol%)	PPh₃	2- Phenylpyri dine	1-Phenyl- 1-propyne	78	[1]
3	[Cp*Co(III)]	-	Phenylpyra zole	Diphenylac etylene	92	[1]

Table 2: Cobalt-Catalyzed Cycloaddition Reactions with Alkynes



Entry	Cobalt Catalyst	Ligand	Reaction Type	Alkyne Partner(s)	Product Yield (%)	Referenc e
1	Col <sub>2</sub> (10 mol%)	dppp	[2+2+2] Cycloadditi on	Benzonitril e, Diphenylac etylene	95	[5]
2	CoBr <sub>2</sub> (10 mol%)	dppe	[2+2] Cycloadditi on	Alkylidenec yclopropan e, 4- Octyne	76	[6]
3	CoBr <sub>2</sub> (10 mol%)	dppp	[3+2+2] Cycloadditi on	Enynyliden ecycloprop ane	85	[4]

Table 3: Cobalt-Catalyzed C-H Activation and Annulation with Alkynes

Entry	Cobalt Catalyst	Directing Group	Arene Partner	Alkyne Partner	Product Yield (%)	Referenc e
1	[Cp*Co(III)]	Imidazole	2- Aryl(benz)i midazole	Diphenylac etylene	93	[7]
2	Co(OAc) <sub>2</sub> (10 mol%)	Hydrazone	Aryl hydrazone	Phenylalle ne	88	[8]
3	Co(OAc) <sub>2</sub> (10 mol%)	8- aminoquin oline	N- (quinolin-8- yl)benzami de	Phenylalle ne	88	[9]

## **Experimental Protocols**

The following are detailed, representative protocols for the cobalt-catalyzed functionalization of **3-phenyl-1-propyne**, adapted from established procedures for similar substrates.



Protocol 1: Cobalt-Catalyzed Hydroarylation of 3-Phenyl-1-propyne with an Aromatic Amide

This protocol describes the ortho-alkenylation of an aromatic amide via C-H activation, followed by insertion of **3-phenyl-1-propyne**.

#### Materials:

- N-(quinolin-8-yl)benzamide (1.0 equiv)
- **3-Phenyl-1-propyne** (1.2 equiv)
- Cobalt(II) acetate tetrahydrate (Co(OAc)<sub>2</sub>·4H<sub>2</sub>O) (10 mol%)
- Manganese(II) acetate (Mn(OAc)<sub>2</sub>) (2.0 equiv)
- Dichloromethane (DCM), anhydrous
- Argon gas supply
- Standard Schlenk line and glassware

#### Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv), Co(OAc)<sub>2</sub>·4H<sub>2</sub>O (5.0 mg, 0.02 mmol, 10 mol%), and Mn(OAc)<sub>2</sub> (69.2 mg, 0.4 mmol, 2.0 equiv).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous DCM (1.0 mL) via syringe.
- Add **3-phenyl-1-propyne** (27.9 μL, 0.24 mmol, 1.2 equiv) via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 12 hours.
- After cooling to room temperature, quench the reaction with saturated aqueous NaHCO<sub>3</sub> solution (5 mL).



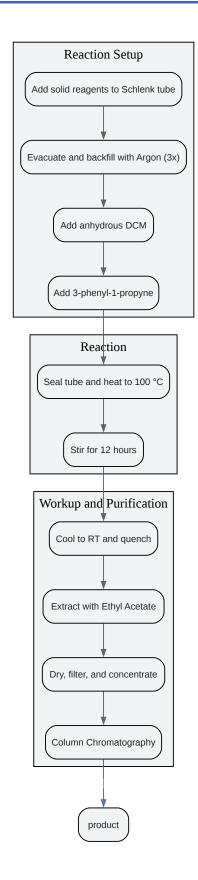




- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired ortho-alkenylated product.

Diagram of Experimental Workflow for Protocol 1





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Caption: Workflow for cobalt-catalyzed hydroarylation.



Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition of 3-Phenyl-1-propyne with a Nitrile

This protocol details the synthesis of a polysubstituted pyridine via the cycloaddition of a nitrile with two molecules of **3-phenyl-1-propyne**.

#### Materials:

- Benzonitrile (1.0 equiv)
- **3-Phenyl-1-propyne** (2.5 equiv)
- Cobalt(II) iodide (Col<sub>2</sub>) (10 mol%)
- 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
- Zinc dust (50 mol%)
- N-Methyl-2-pyrrolidone (NMP), anhydrous
- Argon gas supply
- Standard Schlenk line and glassware

#### Procedure:

- In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with Col<sub>2</sub> (15.6 mg, 0.05 mmol, 10 mol%), dppp (20.6 mg, 0.05 mmol, 10 mol%), and zinc dust (16.3 mg, 0.25 mmol, 50 mol%).
- Remove the tube from the glovebox and connect it to a Schlenk line.
- Add anhydrous NMP (1.0 mL) via syringe.
- Add benzonitrile (51.3 μL, 0.5 mmol, 1.0 equiv) and 3-phenyl-1-propyne (161 μL, 1.25 mmol, 2.5 equiv) via syringe.
- Seal the Schlenk tube and immerse it in a preheated oil bath at 120 °C.
- Stir the reaction mixture for 24 hours.



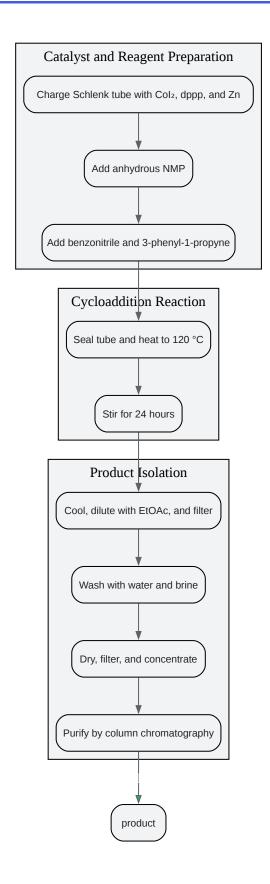




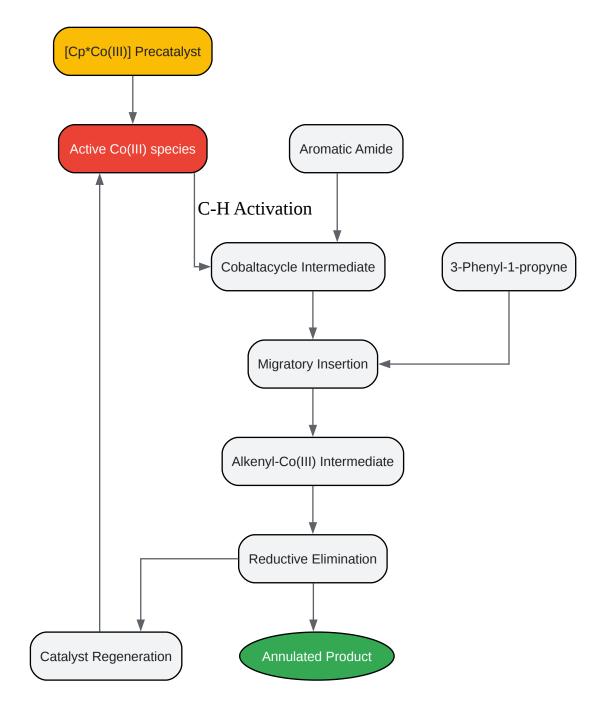
- After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
- Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the substituted pyridine product.

Diagram of Experimental Workflow for Protocol 2









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